2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide
Description
2-Cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide is a synthetic small molecule characterized by a central acetamide backbone substituted with two cyclohexyl groups: one directly attached to the carbonyl carbon and another via a tetrazole ring.
Properties
IUPAC Name |
2-cyclohexyl-N-[(1-cyclohexyltetrazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c22-16(11-13-7-3-1-4-8-13)17-12-15-18-19-20-21(15)14-9-5-2-6-10-14/h13-14H,1-12H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWNYKQIGLBLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=NN=NN2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide can be approached through several synthetic routes. One common method involves the reaction of cyclohexylamine with acetic anhydride to form N-cyclohexylacetamide. This intermediate can then be reacted with 1-cyclohexyl-1H-tetrazole-5-carbaldehyde under appropriate conditions to yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Scientific Research Applications
2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that recognize carboxylates. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Acetamide Backbones
The acetamide scaffold is a common feature in medicinal chemistry. Below is a comparative analysis of key analogs:
Key Observations:
- Role of Substituents: The 3-pyridyl group in Z31792168 facilitates interactions with viral proteases, as evidenced by crystallographic data . In contrast, the tetrazole in the target compound may offer alternative binding modes or improved stability. Sulfur-containing analogs (e.g., methyl-tetrazole-thio) demonstrate high synthetic yields, suggesting efficient routes for tetrazole derivatives, though cyclohexyl groups in the target compound may complicate synthesis .
Biological Relevance :
Tetrazole-Containing Derivatives
Tetrazoles are bioisosteres for carboxylic acids, offering improved bioavailability. A comparison of tetrazole-substituted compounds reveals:
- Cyclohexyl vs. Methyl Tetrazoles : Cyclohexyl substitution (target compound, 5e) increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. Methyl substitution () simplifies synthesis but may diminish target affinity .
Biological Activity
2-Cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide is a compound that belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthetic routes, and potential applications in medicinal chemistry and other fields.
The compound has the following chemical characteristics:
- Molecular Formula :
- Molecular Weight : 329.4 g/mol
- CAS Number : 921144-38-9
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrazole Ring : This is achieved through a [2+3] cycloaddition reaction between an appropriate nitrile and sodium azide.
- Cyclohexyl Substitution : The cyclohexyl group is introduced via nucleophilic substitution reactions.
- Amidation : The final step involves the reaction of the tetrazole derivative with acetic anhydride or similar reagents to yield the desired acetamide derivative.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a pharmaceutical agent.
The compound is believed to exert its biological effects through interactions with specific molecular targets, including:
- Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory pathways or other physiological processes.
- Receptor Modulation : The tetrazole moiety can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor binding pockets, thereby modulating their activity.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.
- Neuroprotective Effects : Research has shown that this compound can protect neuronal cells from oxidative stress-induced damage, indicating its possible application in neurodegenerative disorders.
- Antimicrobial Properties : Preliminary investigations indicated that the compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
A comparison with related compounds can provide insights into the unique properties of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(phenyl)-N'-((1H-tetrazol-5-yl)methyl)acetamide | Structure | Moderate anti-inflammatory |
| N-(cyclopropyl)-N'-((1H-tetrazol-5-yl)methyl)acetamide | Structure | Low neuroprotective effects |
| This compound | Structure | Strong anti-inflammatory and neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
